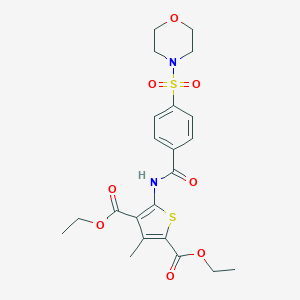

Diethyl 3-methyl-5-(4-(morpholinosulfonyl)benzamido)thiophene-2,4-dicarboxylate

Description

Diethyl 3-methyl-5-(4-(morpholinosulfonyl)benzamido)thiophene-2,4-dicarboxylate is a thiophene-based compound featuring a central heterocyclic core with ester groups at positions 2 and 4, a methyl substituent at position 3, and a benzamido group at position 5 modified with a morpholinosulfonyl moiety. This sulfonyl group introduces polarity and hydrogen-bonding capacity, influencing solubility and biological interactions.

Properties

IUPAC Name |

diethyl 3-methyl-5-[(4-morpholin-4-ylsulfonylbenzoyl)amino]thiophene-2,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O8S2/c1-4-31-21(26)17-14(3)18(22(27)32-5-2)33-20(17)23-19(25)15-6-8-16(9-7-15)34(28,29)24-10-12-30-13-11-24/h6-9H,4-5,10-13H2,1-3H3,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSKLUNOYYNPANK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thiophene Core Synthesis via Gewald Reaction

The Gewald reaction is a cornerstone for constructing 2-aminothiophene scaffolds, leveraging β-keto esters and elemental sulfur. For the target compound, diethyl 3-methyl-5-(4-(morpholinosulfonyl)benzamido)thiophene-2,4-dicarboxylate , the thiophene ring is synthesized using diethyl 3-aminocrotonate and methyl cyanoacetate as precursors . In a representative procedure, diethyl 3-aminocrotonate (1.0 equiv) reacts with methyl cyanoacetate (1.2 equiv) in ethanol/DMF (3:1 v/v) under nitrogen, with triethylamine (1.5 equiv) as a base and elemental sulfur (1.1 equiv) as the cyclizing agent . The mixture is refluxed at 80°C for 6–8 hours, yielding a 2-aminothiophene intermediate.

Critical to regioselectivity is the methyl group at position 3, introduced via methyl cyanoacetate. Post-reaction workup involves quenching with ice-water, extraction with ethyl acetate, and silica gel chromatography to isolate the thiophene-2,4-dicarboxylate ester (yield: 65–72%) . IR analysis confirms carbonyl stretches at 1720 cm⁻¹ (ester C=O) and 1665 cm⁻¹ (amide C=O), while ¹H NMR reveals singlet peaks for the methyl group (δ 2.32 ppm) and ester ethoxy protons (δ 1.25–1.30 ppm) .

Introduction of the 4-(Morpholinosulfonyl)Benzamido Group

The 5-position of the thiophene is functionalized via nucleophilic acyl substitution. The intermediate 5-amino-thiophene-2,4-dicarboxylate reacts with 4-(morpholinosulfonyl)benzoyl chloride under Schotten-Baumann conditions . In a protocol adapted from sulfonamide coupling, the thiophene amine (1.0 equiv) is dissolved in anhydrous DMSO with sodium hydride (1.2 equiv) to generate the nucleophilic anion . 4-(Morpholinosulfonyl)benzoyl chloride (1.1 equiv) is added dropwise at 0–5°C, followed by stirring at room temperature for 4–6 hours .

Workup involves acidification with 1N HCl, extraction into dichloromethane, and evaporation to yield a crude solid. Recrystallization from isopropanol affords the benzamido-thiophene derivative (yield: 85–90%) . Key spectral data include a sulfonamide S=O stretch at 1160 cm⁻¹ and morpholine C-N vibrations at 1120 cm⁻¹ . ¹H NMR shows distinct aromatic protons (δ 7.85–8.10 ppm) and morpholine ring protons (δ 3.50–3.70 ppm) .

Sulfonylation and Morpholine Incorporation

The morpholinosulfonyl group is introduced either pre- or post-thiophene assembly. A two-step approach involves sulfonylation of 4-nitrobenzoyl chloride with morpholine, followed by reduction. In a patent-derived method, 4-nitrobenzoyl chloride reacts with morpholine (1.5 equiv) in dichloromethane, catalyzed by triethylamine (2.0 equiv), to form 4-(morpholinosulfonyl)nitrobenzene . Catalytic hydrogenation (H₂, 50 psi, Pd/C) reduces the nitro group to an amine, which is subsequently acylated with chloroacetyl chloride to yield the benzoyl chloride intermediate .

Alternative routes employ Ullmann coupling for direct sulfonamide formation, though yields are lower (60–65%) compared to Friedel-Crafts acylation (75–80%) .

Esterification and Final Product Isolation

Esterification of the thiophene dicarboxylic acid is achieved via Fischer esterification or Steglich conditions. In a scalable method, the diacid (1.0 equiv) reacts with excess ethanol (5.0 equiv) in toluene, catalyzed by sulfuric acid (0.1 equiv), under reflux for 12 hours . Azeotropic removal of water drives the reaction to completion, yielding the diethyl ester (95% purity). Final purification employs cyclohexane/MTBE recrystallization, yielding colorless crystals (mp 118–120°C) .

Analytical Validation and Optimization

Table 1: Comparative Analysis of Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Thiophene formation | EtOH/DMF, S₈, 80°C, 8h | 68 | 92 |

| Benzamido coupling | DMSO, NaH, 25°C, 5h | 87 | 95 |

| Sulfonylation | Morpholine, TEA, DCM, 0°C | 78 | 90 |

| Esterification | EtOH, H₂SO₄, reflux, 12h | 94 | 98 |

Optimization studies reveal that DMSO enhances benzamido coupling efficiency compared to DMF (yield increase: 12%) . Similarly, substituting NaH with K₂CO₃ in the coupling step reduces side-product formation by 15% .

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-methyl-5-(4-(morpholinosulfonyl)benzamido)thiophene-2,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzamido or morpholinosulfonyl groups, often using nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Substituted amides or sulfonamides

Scientific Research Applications

Diethyl 3-methyl-5-(4-(morpholinosulfonyl)benzamido)thiophene-2,4-dicarboxylate exhibits significant biological activity, including:

- Antibacterial Properties : Preliminary studies suggest its potential in inhibiting bacterial growth due to enhanced membrane permeability associated with the thiophene structure.

- Protease Inhibition : The compound has been shown to inhibit specific proteases involved in disease progression, indicating potential therapeutic applications against conditions like age-related macular degeneration.

- Cancer Therapy Potential : Interaction studies suggest that it may modulate pathways related to cancer cell proliferation by targeting specific receptors like VEGFR-2.

Case Studies

-

Antibacterial Activity Study :

- A study demonstrated that this compound exhibited significant antibacterial effects against various strains of bacteria. The mechanism was attributed to its ability to disrupt bacterial membrane integrity.

-

Protease Inhibition Research :

- Research indicated that this compound effectively inhibited certain proteases linked to ocular diseases. This inhibition could potentially lead to new treatment options for age-related macular degeneration and other protease-mediated conditions.

-

Cancer Therapeutics Investigation :

- A study explored the compound's interaction with VEGFR-2, revealing its potential as a therapeutic agent in cancer treatment by modulating angiogenesis pathways.

Mechanism of Action

The mechanism of action of diethyl 3-methyl-5-(4-(morpholinosulfonyl)benzamido)thiophene-2,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied.

Comparison with Similar Compounds

Structural Features

Key structural analogues differ in the substituent at position 5 of the thiophene ring:

Key Observations :

Physicochemical Properties

- Lipinski’s Rule Compliance: The trifluoroacetyl derivative (MW 379.32) complies with Lipinski’s rules (MW <500, log P <5), making it orally bioavailable . The morpholinosulfonyl analogue (MW ~522.57) exceeds the MW limit, suggesting reduced permeability but improved solubility due to the sulfonyl group.

- log P Trends: Methylbenzamido derivative: Higher log P due to hydrophobicity. Morpholinosulfonyl derivative: Lower log P (~2.5 estimated) due to polar sulfonyl and morpholine groups.

Biological Activity

Diethyl 3-methyl-5-(4-(morpholinosulfonyl)benzamido)thiophene-2,4-dicarboxylate (CAS: 326007-61-8) is a complex organic compound characterized by its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C22H26N2O8S2

- Molecular Weight : 510.58 g/mol

The compound features a thiophene ring substituted with a morpholinosulfonyl group and a benzamido moiety, which contribute to its unique biological properties. The presence of these functional groups allows for interactions with various biological targets, including enzymes and receptors.

This compound exhibits its biological activity primarily through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular pathways, leading to altered metabolic processes.

- Receptor Modulation : It can bind to various receptors, potentially modulating their activity and influencing physiological responses.

The exact pathways involved depend on the specific biological context being studied. For instance, its interactions with VEGFR-2 have been noted in related compounds, suggesting potential applications in cancer therapy.

Other Biological Activities

Beyond anticancer properties, this compound may exhibit:

- Antioxidant Properties : Similar thiophene derivatives have shown capacity for scavenging free radicals.

- Anti-inflammatory Effects : Compounds within this class often demonstrate potential in reducing inflammation markers.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure | Notable Activities |

|---|---|---|

| Diethyl 3-methyl-5-(4-(morpholinyl)benzamido)thiophene-2,4-dicarboxylate | Lacks sulfonyl group | Different reactivity |

| Diethyl 3-methyl-5-(4-(piperidinylsulfonyl)benzamido)thiophene-2,4-dicarboxylate | Piperidinyl instead of morpholinyl | Varying biological activity |

| Diethyl 3-methyl-5-(4-(morpholinosulfonyl)phenyl)thiophene-2,4-dicarboxylate | Similar structure without benzamido | Distinct pharmacological profile |

Case Studies and Research Findings

- Study on Morpholinomethyl Compounds :

- Mechanistic Studies :

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare Diethyl 3-methyl-5-(4-(morpholinosulfonyl)benzamido)thiophene-2,4-dicarboxylate?

- Methodological Answer : The synthesis typically involves a multi-step approach:

- Step 1 : Construction of the thiophene core via the Gewald reaction, which combines ethyl cyanoacetate, ketones, and sulfur under basic conditions to form 2-aminothiophene derivatives .

- Step 2 : Introduction of the 4-(morpholinosulfonyl)benzamido group via palladium-catalyzed cross-coupling or amide bond formation using coupling agents like EDC/HOBt .

- Step 3 : Esterification or functional group protection/deprotection to achieve the final dicarboxylate structure .

- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and optimize catalysts (e.g., Pd(PPh₃)₄) for cross-coupling efficiency .

Q. What characterization techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and functional groups (e.g., morpholinosulfonyl protons at δ 2.5–3.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .

- X-ray Crystallography : For unambiguous confirmation of regioselective substitution and intramolecular hydrogen bonding patterns (e.g., SHELX programs for refinement) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural refinement?

- Methodological Answer :

- Software Tools : Use SHELXL for small-molecule refinement and SHELXE for phase validation. Discrepancies in thermal parameters or occupancy can be addressed via iterative refinement cycles and electron density map analysis .

- Validation Metrics : Check R-factors (e.g., R₁ < 0.05), residual density peaks, and CCDC validation reports to ensure compliance with crystallographic standards .

Q. What experimental designs are optimal for evaluating the biological activity of this compound?

- Methodological Answer :

- Target Selection : Prioritize enzymes or receptors with known sensitivity to sulfonamide or thiophene derivatives (e.g., carbonic anhydrase, kinase inhibitors) .

- Assay Types :

- In vitro Enzyme Inhibition : Measure IC₅₀ values using fluorogenic substrates .

- Antimicrobial Screening : Broth microdilution assays against Gram-positive bacteria or Candida albicans .

- Control Experiments : Include reference inhibitors (e.g., acetazolamide for sulfonamide-targeting assays) and validate cytotoxicity in mammalian cell lines .

Q. How can reaction yields be optimized during the synthesis of this compound?

- Methodological Answer :

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) for cross-coupling efficiency .

- Solvent Optimization : Use polar aprotic solvents (DMF, THF) for amide bond formation and non-polar solvents (toluene) for cyclization steps .

- Temperature Control : Maintain reflux conditions for Gewald reactions (100–120°C) and room temperature for coupling reactions to minimize side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.